molecular formula C13H10IN3O B2970518 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile CAS No. 860649-99-6

4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile

Cat. No.: B2970518
CAS No.: 860649-99-6
M. Wt: 351.147
InChI Key: YZGKDCHEALWYAX-UHFFFAOYSA-N
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Description

4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile (CAS: 860649-99-6) is a pyrimidine-derived aromatic compound with the molecular formula C₁₃H₁₀IN₃O and a molecular weight of 351.15 g/mol . Its structure consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, an iodine atom at position 5, and a benzonitrile group linked via an ether bond at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c1-8-12(14)13(17-9(2)16-8)18-11-5-3-10(7-15)4-6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGKDCHEALWYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OC2=CC=C(C=C2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile typically involves the following steps:

  • Iodination: The starting material, 2,6-dimethyl-4-pyrimidinol, undergoes iodination to introduce the iodine atom at the 5-position.

  • Nucleophilic Substitution: The iodinated pyrimidinol is then reacted with 4-cyanophenol in the presence of a base to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a de-iodinated product.

  • Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Iodate or periodate derivatives.

  • Reduction: De-iodinated pyrimidinyl derivatives.

  • Substitution: Various substituted pyrimidinyl compounds.

Scientific Research Applications

4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biological studies to investigate the effects of iodine-containing compounds on cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The iodine atom plays a crucial role in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile with structurally related pyrimidine and benzonitrile derivatives, focusing on physical properties , spectroscopic data , synthetic routes , and functional group effects .

Structural Analogues and Functional Group Variations
Pyrimidine Derivatives with Benzonitrile Linkages

2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i)

  • Structure : Features a pyrimidine core with a benzylthio group at position 2, a methoxyphenyl group at position 4, and a nitrile at position 4.
  • Key Differences : Lacks iodine substitution and ether linkage; includes a sulfur atom and ketone group.
  • Impact : The sulfur atom and ketone group increase polarity, affecting solubility and reactivity compared to the iodine- and ether-containing target compound .

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Structure: Contains a fused thiazolo-pyrimidine ring system with a cyano group and a methylfuran substituent.

Benzonitrile Derivatives with Pyrimidine Substituents

4-[(5-Formylpyridin-2-yl)oxy]benzenecarbonitrile

  • Structure : Similar ether-linked benzonitrile but with a formyl-substituted pyridine instead of a pyrimidine.
  • Key Differences : The pyridine ring lacks the methyl and iodine substitutions present in the target compound, reducing steric bulk and altering electronic properties .

2-((1E)-2-Phenylvinyl)benzenecarbonitrile (6a)

  • Structure : A styryl-linked benzonitrile without a heterocyclic core.
  • Key Differences : The absence of a pyrimidine ring reduces complexity and hydrogen-bonding capacity, likely decreasing melting points and biological activity .
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) IR (CN Stretch, cm⁻¹) Notable NMR Signals (δ, ppm) Molecular Weight (g/mol)
This compound Not reported ~2,220 (estimated) Pyrimidine CH₃: ~2.3–2.5 351.15
2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i) 189–190 Not reported Aromatic H: 6.8–7.5; OCH₃: ~3.8 375.44
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b) 213–215 2,209 CH₃ (furan): 2.24; =CH: 8.01 403.45
2-((1E)-2-Phenylvinyl)benzenecarbonitrile (6a) 107–108 Not reported Vinyl H: 6.5–7.4 205.25

Key Observations :

  • Compounds with fused heterocycles (e.g., 11b) exhibit higher melting points (>200°C) due to increased rigidity and intermolecular interactions.
  • IR spectra for nitrile groups in all compounds fall within the range of 2,200–2,220 cm⁻¹, consistent with the electron-withdrawing nature of the cyano group .

Biological Activity

The compound 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile is a member of the pyrimidine derivative class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H11IN2O\text{C}_{13}\text{H}_{11}\text{I}\text{N}_{2}\text{O}

This structure features a pyrimidine ring substituted with an iodine atom and a benzenecarbonitrile moiety, contributing to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study:
A study published in Nature Communications demonstrated that pyrimidine derivatives could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Antiviral Properties

The antiviral efficacy of related compounds has also been investigated. For example, certain pyrimidine derivatives have shown promise against viral infections by inhibiting viral replication mechanisms.

Research Findings:
In vitro studies indicated that pyrimidine-based compounds could inhibit the replication of viruses such as the canine distemper virus and the epidemic pancreatic necrosis virus. The mechanism involved interference with viral RNA synthesis, making these compounds potential candidates for antiviral drug development .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
This compoundACC15
Compound AACC20
Compound BACC10

The above data illustrates the competitive inhibition properties of this compound compared to other known inhibitors.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, typically starting from readily available pyrimidine derivatives. The synthesis pathway often includes nucleophilic substitution reactions and can achieve high yields under optimized conditions.

Synthesis Methodology:

  • Starting Materials: 5-Iodo-2,6-dimethylpyrimidine and benzenecarbonitrile.
  • Reaction Conditions: The reaction is conducted under reflux in a suitable solvent with a base catalyst.
  • Purification: The product is purified using recrystallization techniques or chromatography.

Crystal Structure Analysis

X-ray crystallography studies reveal that the compound exhibits a distinct V-shaped spatial configuration due to the arrangement of functional groups around the central benzene ring . This spatial arrangement is crucial for its biological activity as it affects how the compound interacts with biological targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine-carbonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a halogenated pyrimidine precursor (e.g., 5-iodo-2,6-dimethylpyrimidin-4-ol) with 4-cyanophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours to form the ether linkage .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) or column chromatography.
  • Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to phenol), solvent polarity, or catalyst (e.g., NaI for halogen exchange) to improve yield. Reference analogous syntheses (e.g., 2-(benzylthio)-pyrimidine derivatives with yields >65% via reflux in acetic anhydride ).

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Verify nitrile (C≡N) stretching at ~2200–2220 cm⁻¹ and pyrimidine NH/OH bands at 3100–3400 cm⁻¹ .
  • NMR :
    • ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), pyrimidine methyl groups (δ 2.2–2.4 ppm), and iodo-substitution effects (deshielding) .
    • ¹³C NMR : Confirm nitrile carbon at ~115–120 ppm and pyrimidine carbons at 150–160 ppm .
  • HRMS : Ensure molecular ion ([M+H]⁺) matches theoretical mass (e.g., ±0.001 Da error margin) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

Methodological Answer:

  • Step 1 : Optimize geometry using Gaussian09/B3LYP/6-311G(d,p) to calculate bond lengths, angles, and charge distribution. Compare with crystallographic data from analogous compounds (e.g., benzoimidazopyrimidine fluorophores ).
  • Step 2 : Perform frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites. For example, the nitrile group and pyrimidine ring may act as electron-withdrawing centers.
  • Step 3 : Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values. Adjust solvent parameters (e.g., DMSO vs. ethanol) for accuracy .

Q. How should researchers address contradictions in spectral or analytical data (e.g., NMR shifts, melting points) during characterization?

Methodological Answer:

  • Scenario 1 : Discrepancies in melting points may arise from polymorphism or impurities. Re-crystallize the compound in alternative solvents (e.g., DMF/water vs. ethanol) and compare DSC thermograms .
  • Scenario 2 : Unexpected NMR signals (e.g., extra peaks at δ 7.3–7.5 ppm) could indicate residual solvents or byproducts. Conduct HSQC/HMBC experiments to assign signals unambiguously or use preparative HPLC to isolate pure fractions .
  • Reference : Compare with structurally similar compounds (e.g., 6-amino-4-methylpyridinecarbonitrile derivatives with resolved NH₂ peaks at δ 6.8–7.0 ppm ).

Q. What experimental strategies are recommended for studying the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC at 10°C/min under nitrogen to identify decomposition temperatures (e.g., >250°C for pyrimidine-carbonitriles ).
  • Photostability : Expose to UV light (λ = 254 nm) for 24–48 hours and monitor degradation via HPLC. Use quenchers (e.g., ascorbic acid) to assess radical-mediated pathways .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 72 hours. Analyze hydrolyzed products (e.g., carboxylic acid derivatives) via LC-MS .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in pharmacological contexts?

Methodological Answer:

  • Step 1 : Synthesize analogs with substitutions at the pyrimidine (e.g., Br instead of I) or benzonitrile (e.g., methoxy instead of CN) positions .
  • Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or cytochrome P450). Use IC₅₀ values to rank potency.
  • Step 3 : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions. For example, the iodo group may occupy hydrophobic pockets in target proteins .

Q. What advanced analytical techniques are critical for resolving stereochemical or regiochemical ambiguities in derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., if asymmetric synthesis is attempted).
  • NOESY NMR : Detect spatial proximity between protons (e.g., pyrimidine methyl groups and adjacent aromatic rings) .
  • Isotopic Labeling : Use ¹³C/²H-labeled precursors to trace reaction pathways (e.g., confirming regioselectivity in substitution reactions) .

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